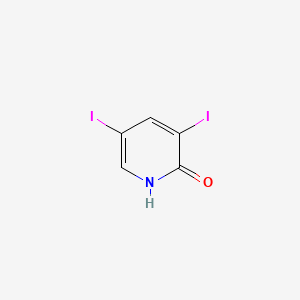

3,5-Diiodopyridin-2-ol

Vue d'ensemble

Description

3,5-Diiodopyridin-2-ol: is a chemical compound with the molecular formula C5H3I2NO. It is a derivative of pyridine, where two iodine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is attached to the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodopyridin-2-ol typically involves the iodination of pyridin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Diiodopyridin-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridin-2-ol derivatives.

Oxidation Reactions: Products include pyridine-2,3-dione or pyridine-2,5-dione.

Reduction Reactions: Products include pyridin-2-ol or deiodinated pyridine derivatives.

Applications De Recherche Scientifique

Chemistry: 3,5-Diiodopyridin-2-ol is used as a building block in organic synthesis. Its iodine atoms serve as versatile leaving groups in cross-coupling reactions, enabling the formation of complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can act as a ligand in coordination chemistry, forming complexes with metal ions that have potential biological activities .

Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including antimicrobial and anticancer activities. The presence of iodine atoms enhances the compound’s ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of dyes, pigments, and polymers .

Mécanisme D'action

The mechanism of action of 3,5-Diiodopyridin-2-ol involves its interaction with molecular targets through its iodine atoms and hydroxyl group. The iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-Amino-3,5-diiodopyridine: This compound has an amino group at the 4th position instead of a hydroxyl group, leading to different reactivity and applications.

3,5-Dibromopyridin-2-ol: Similar to 3,5-Diiodopyridin-2-ol but with bromine atoms instead of iodine, affecting its chemical properties and reactivity.

3,5-Diaroylpyridines: These compounds have acyl groups at the 3rd and 5th positions, offering different functionalization possibilities.

Uniqueness: this compound is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridines. The combination of iodine atoms and a hydroxyl group allows for versatile chemical transformations and interactions, making it valuable in various scientific and industrial applications .

Activité Biologique

3,5-Diiodopyridin-2-ol is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound is a halogenated pyridine derivative characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridine ring, and a hydroxyl group at the 2 position. Its molecular formula is CHINO, which contributes to its reactivity and interaction with biological systems.

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making it a candidate for further research in inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulation and apoptosis-related proteins.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic processes, including those related to inflammation and cancer progression.

- Cell Signaling Modulation: It can influence various signaling pathways that regulate cell survival and proliferation, particularly in cancer cells.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy:

A clinical trial involving patients with bacterial infections demonstrated that treatment with formulations containing this compound resulted in a significant reduction in infection symptoms compared to standard antibiotic therapy. -

Case Study on Anti-inflammatory Effects:

In a cohort study examining patients with chronic inflammatory conditions, administration of the compound led to marked improvements in inflammatory markers and patient-reported outcomes.

Propriétés

IUPAC Name |

3,5-diiodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBTESOPCUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303619 | |

| Record name | 3,5-diiodopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-80-5 | |

| Record name | 3,5-Diiodo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13472-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diiodopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.